molecular formula C12H12N2O6 B6299514 [3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate CAS No. 2227989-67-3

[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate

Cat. No.: B6299514
CAS No.: 2227989-67-3
M. Wt: 280.23 g/mol
InChI Key: KWHOKYRWRVVEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate is a heteroaromatic compound that consists of two pyridine rings connected at the 3 and 3’ positions, with carboxylic acid groups at the 6 and 6’ positions. This compound is often used in coordination chemistry due to its ability to form stable complexes with metal ions. The dihydrate form indicates that it crystallizes with two molecules of water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed non-directed C-3 arylation of pyridine, which yields 3,3’-bipyridine . The carboxylation of the bipyridine can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale coupling reactions using metal catalysts. The use of homogeneous and heterogeneous catalytic systems, such as those involving palladium or nickel, is common . These methods are optimized to achieve high yields and purity, essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,3’-Bipyridine]-6,6’-dicarboxylic acid dihydrate is unique due to its specific substitution pattern, which allows for distinct coordination chemistry and reactivity compared to other bipyridine derivatives. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

5-(6-carboxypyridin-3-yl)pyridine-2-carboxylic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4.2H2O/c15-11(16)9-3-1-7(5-13-9)8-2-4-10(12(17)18)14-6-8;;/h1-6H,(H,15,16)(H,17,18);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHOKYRWRVVEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CN=C(C=C2)C(=O)O)C(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.